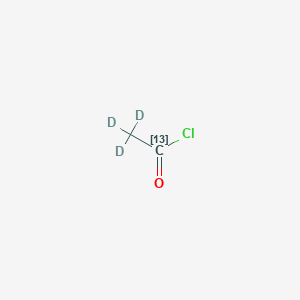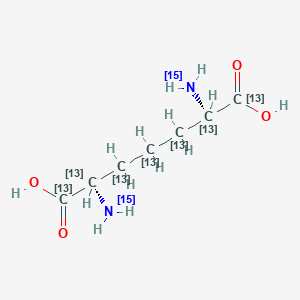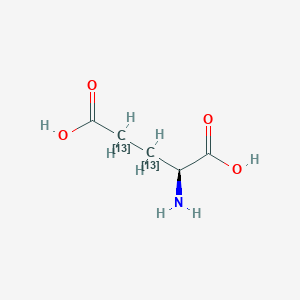
2,6-dimethyl-N-methylidyneanilinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-N-methylidyneanilinium is an organic compound characterized by the presence of two methyl groups attached to the benzene ring and a methylidyne group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-methylidyneanilinium typically involves the alkylation of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with formaldehyde and a suitable acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with catalysts that facilitate the alkylation reaction. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2,6-Dimethyl-N-methylidyneanilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
2,6-Dimethyl-N-methylidyneanilinium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-dimethyl-N-methylidyneanilinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: Lacks the methylidyne group, making it less reactive in certain chemical reactions.
2,6-Dimethylphenylamine: Similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethylbenzenamine: Another related compound with variations in reactivity and applications.
Uniqueness
2,6-Dimethyl-N-methylidyneanilinium is unique due to the presence of both methyl and methylidyne groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
特性
分子式 |
C9H10N+ |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
(2,6-dimethylphenyl)-methylidyneazanium |
InChI |
InChI=1S/C9H10N/c1-7-5-4-6-8(2)9(7)10-3/h3-6H,1-2H3/q+1 |
InChIキー |
PPICWFDZZGVESF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)[N+]#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)




![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
